molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6

3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No. B181071
CAS RN: 28710-97-6
M. Wt: 175.19 g/mol
InChI Key: PVKNQGWSRAGMNM-UHFFFAOYSA-N
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Description

The compound 3-amino-1-phenyl-1H-pyrazol-5-ol is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the use of 2-chloroacrylonitrile as a starting material to obtain 3(5)-amino pyrazole through a one-step synthesis process, which is considered economical and efficient, yielding a product with a purity of 99.4% . Another approach for synthesizing pyrazole derivatives is the reaction of amino-pyrazoles with acid chlorides and isothiocyanate electrophiles, which results in the formation of amide and thiourea products . Additionally, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives has been reported, with characterization by NMR, IR, and Mass spectroscopy .

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been extensively studied using X-ray diffraction methods. For instance, the crystal and molecular structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, a related compound, was determined to establish the predominant tautomeric form and the intermolecular hydrogen bonding patterns . Similarly, the structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was elucidated, revealing intramolecular hydrogen bonding and the packing structure in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which has been used to obtain pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives . The reactivity of the amino group in these compounds is highlighted by its ability to undergo electrophilic attack, leading to the formation of different products depending on the nature of the electrophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were studied, showing aggregation-induced emission behavior and a pronounced bathochromic shift in the emission maximum from solution to the solid state . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were also investigated, providing insights into the molecule's stability, charge transfer, and electronic properties .

Scientific Research Applications

Synthesis and Characterization

  • 1-Phenyl-1H-pyrazol-3-ol, closely related to 3-amino-1-phenyl-1H-pyrazol-5-ol, has been used as a synthon for preparing various derivatives, which are important in pharmaceuticals and agrochemicals. These derivatives are synthesized through Pd-catalyzed cross-coupling reactions, showing its versatility as a chemical building block (Arbačiauskienė et al., 2009).

Tautomerism and Structural Analysis

  • The tautomerism of N-substituted pyrazolones, which includes compounds like 1-phenyl-1H-pyrazol-3-ol, has been investigated to understand their molecular structure and behavior in different solvents. This research contributes to a deeper understanding of the chemical properties of these compounds (Arbačiauskienė et al., 2018).

Corrosion Inhibition and Antimicrobial Applications

  • Derivatives of 3-amino-1-phenyl-5-pyrazolone have been synthesized and evaluated for their efficiency as corrosion inhibitors. These compounds have also shown significant antibacterial activities, highlighting their potential in industrial applications (Sayed et al., 2018).

Catalysis and Green Chemistry

  • Tetraethylammonium L-prolinate has been used for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating an environmentally friendly approach to synthesizing these compounds. This research shows the potential for more sustainable production methods (Khaligh et al., 2020).

DNA Interaction and Drug Development

  • Cobalt(II) and copper(II) complexes of related pyrazole derivatives have been explored for their interaction with DNA. These studies are crucial for drug development, especially in designing compounds that target genetic material (Ramashetty et al., 2021).

Environmental Monitoring

  • A Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide demonstrates the application of these compounds in environmental monitoring, particularly for detecting heavy metals in biological and environmental samples (Zamani et al., 2009).

Safety and Hazards

3-amino-1-phenyl-1H-pyrazol-5-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Target of Action

3-Amino-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has been shown to exhibit diverse biological activities Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

Some pyrazole derivatives have been shown to induce cell death via apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which involves a series of biochemical events leading to characteristic cell changes and death.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with the activation of autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -6.29 cm/s . Its lipophilicity, as measured by various log Po/w values, ranges from 0.3 to 1.52 .

Result of Action

Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . For instance, certain derivatives have demonstrated cytotoxicity in the RKO cell line .

Action Environment

It’s worth noting that the compound’s synthesis has been achieved under room temperature conditions , suggesting that it may be stable under a range of environmental conditions.

properties

IUPAC Name

5-amino-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQGWSRAGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182868
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28710-97-6
Record name 1-Phenyl-3-aminopyrazol-5-one
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 1-Phenyl-3-aminopyrazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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